molecular formula C11H13Cl2N3O B12347913 3-(4-Chloro-2-methylphenoxy)-1-methylpyrazol-4-amine;hydrochloride CAS No. 1431965-11-5

3-(4-Chloro-2-methylphenoxy)-1-methylpyrazol-4-amine;hydrochloride

Cat. No.: B12347913
CAS No.: 1431965-11-5
M. Wt: 274.14 g/mol
InChI Key: MCDCISWCOKWNLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chloro-2-methylphenoxy)-1-methylpyrazol-4-amine;hydrochloride is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a chloro-substituted phenoxy group attached to a pyrazole ring, which is further modified with a methyl group and an amine functionality. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-2-methylphenoxy)-1-methylpyrazol-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Phenoxy Intermediate: The reaction of 4-chloro-2-methylphenol with an appropriate halogenating agent, such as thionyl chloride, to form 4-chloro-2-methylphenoxy chloride.

    Coupling with Pyrazole: The phenoxy chloride is then reacted with 1-methylpyrazole in the presence of a base, such as potassium carbonate, to form the desired phenoxy-pyrazole intermediate.

    Amination: The intermediate is further reacted with ammonia or an amine source to introduce the amine functionality at the 4-position of the pyrazole ring.

    Formation of Hydrochloride Salt: The final compound is treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-2-methylphenoxy)-1-methylpyrazol-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amine derivatives.

    Coupling Reactions: The phenoxy and pyrazole rings can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of substituted phenoxy derivatives.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of reduced amine derivatives.

Scientific Research Applications

3-(4-Chloro-2-methylphenoxy)-1-methylpyrazol-4-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-2-methylphenoxy)-1-methylpyrazol-4-amine involves its interaction with specific molecular targets. The phenoxy group can mimic natural ligands, allowing the compound to bind to receptors or enzymes, thereby modulating their activity. The pyrazole ring enhances its binding affinity and specificity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-methylphenoxyacetic acid: A herbicide with similar structural features but different applications.

    2,4-Dichlorophenoxyacetic acid: Another herbicide with a similar phenoxy structure.

    Mecoprop: A phenoxy herbicide with a methyl group at a different position.

Uniqueness

3-(4-Chloro-2-methylphenoxy)-1-methylpyrazol-4-amine is unique due to the combination of the phenoxy and pyrazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

1431965-11-5

Molecular Formula

C11H13Cl2N3O

Molecular Weight

274.14 g/mol

IUPAC Name

3-(4-chloro-2-methylphenoxy)-1-methylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C11H12ClN3O.ClH/c1-7-5-8(12)3-4-10(7)16-11-9(13)6-15(2)14-11;/h3-6H,13H2,1-2H3;1H

InChI Key

MCDCISWCOKWNLX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC2=NN(C=C2N)C.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.